![molecular formula C5H2F3N3O2 B1613518 2,3,6-Trifluoro-5-nitropyridin-4-amine CAS No. 405230-88-8](/img/structure/B1613518.png)
2,3,6-Trifluoro-5-nitropyridin-4-amine
Übersicht
Beschreibung
2,3,6-Trifluoro-5-nitropyridin-4-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Wirkmechanismus
The mechanism of action of 2,3,6-Trifluoro-5-nitropyridin-4-amine is not well understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. It has also been found to exhibit antimicrobial and antiviral properties.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as exhibit antimicrobial and antiviral properties. However, its effects on human health and the environment are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3,6-Trifluoro-5-nitropyridin-4-amine in lab experiments include its high purity, well-established synthesis method, and potential applications in various scientific research fields. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research and development of 2,3,6-Trifluoro-5-nitropyridin-4-amine. These include:
1. Further investigation of its mechanism of action and potential applications in cancer treatment.
2. Development of new synthetic routes for the production of this compound with improved yield and purity.
3. Investigation of its potential applications in other scientific research fields, such as agrochemicals and materials science.
4. Assessment of its potential environmental impact and development of safe handling and disposal methods.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its well-established synthesis method, potential applications in various scientific research fields, and biochemical and physiological effects make it a promising compound for further investigation. However, its potential toxicity and environmental impact need to be carefully considered. Further research and development are needed to fully understand the potential applications and limitations of this compound.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trifluoro-5-nitropyridin-4-amine has been extensively studied for its potential applications in various scientific research fields. This compound is commonly used as a building block for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has been found to exhibit antimicrobial, antiviral, and anticancer properties.
Eigenschaften
IUPAC Name |
2,3,6-trifluoro-5-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKKTYBVXGSDNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624356 | |
Record name | 2,3,6-Trifluoro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405230-88-8 | |
Record name | 2,3,6-Trifluoro-5-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.